molecular formula C8H4BrF2N B2831180 4-bromo-5,7-difluoro-1H-indole CAS No. 1381878-59-6

4-bromo-5,7-difluoro-1H-indole

Cat. No.: B2831180
CAS No.: 1381878-59-6
M. Wt: 232.028
InChI Key: UJXYLPBQFUZOSP-UHFFFAOYSA-N
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Description

4-Bromo-5,7-difluoro-1H-indole (CAS: 1381878-59-6) is a halogenated indole derivative with the molecular formula C₈H₄BrF₂N and a molecular weight of 232.02 g/mol . It is a research-grade compound primarily used in medicinal chemistry and materials science. The compound features bromine and fluorine substituents at positions 4, 5, and 7 of the indole core, which influence its electronic properties, solubility, and reactivity. According to GLPBIO, it is provided as a solution (25 µL, 10 mM) and stored at 2–8°C .

Properties

IUPAC Name

4-bromo-5,7-difluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-7-4-1-2-12-8(4)6(11)3-5(7)10/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXYLPBQFUZOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=C(C=C2F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5,7-difluoro-1H-indole typically involves halogenation reactions. One common method is the bromination of 5,7-difluoroindole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Halogenation Effects

The position and type of halogen substituents significantly alter the physicochemical and biological properties of indole derivatives. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Substituents Molecular Weight (g/mol) Key Properties References
4-Bromo-5,7-difluoro-1H-indole Br (C4), F (C5, C7) 232.02 Solubility: Not fully reported; stored at 2–8°C; purity >98%
5,7-Difluoro-1H-indole F (C5, C7) 154.12 Simpler structure; lacks bromine, likely higher solubility in polar solvents
7-Chloro-5-fluoro-1H-indole Cl (C7), F (C5) 184.61 Chlorine increases lipophilicity; used in antimicrobial studies
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide Br (C5), F (C7), carboxamide 386.35 Functionalized with carboxamide; LC/MS: m/z 386 ([M+H]⁺)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide F (C5), benzoylphenyl 359.36 Melting point: 249–250°C; ^1H-NMR δ 12.33 (NHCO), 9.25 (H-1 indole)
Key Observations:

Halogen Impact: Bromine at C4 in the target compound increases molecular weight and may enhance electrophilic reactivity compared to non-brominated analogues like 5,7-difluoro-1H-indole. Fluorine substituents at C5 and C7 improve metabolic stability and influence π-π stacking interactions .

Functional Group Effects : Carboxamide derivatives (e.g., 5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide) exhibit higher molecular weights and modified solubility profiles, making them suitable for target-binding studies .

Key Observations:
  • Low yields (e.g., 10% for carboxamide derivatives) highlight challenges in functionalizing indoles with bulky groups .
  • The absence of detailed synthetic data for this compound suggests a need for further optimization in halogenation protocols.

Spectral Data and Analytical Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation.

Table 3: Spectroscopic Comparison
Compound ^1H-NMR Highlights MS Data ([M+H]⁺) References
This compound Not reported Not reported
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide δ 12.33 (NHCO), 9.25 (H-1 indole) 359.12
5-Bromo-3-(2-(4-(4-fluorophenyl)-1H-triazol-1-yl)ethyl)-1H-indole δ 4.62 (t, J=7.2 Hz, CH₂), 3.28 (t, J=7.2 Hz, CH₂) 385.05
Key Observations:
  • The target compound lacks reported NMR/MS data, whereas analogues like carboxamide derivatives show distinct NHCO and aromatic proton signals .
  • Triazole-containing indoles (e.g., 5-bromo-3-(2-(4-(4-fluorophenyl)-1H-triazol-1-yl)ethyl)-1H-indole) exhibit additional peaks for triazole protons and ethylene linkers .

Biological Activity

4-Bromo-5,7-difluoro-1H-indole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of halogen atoms, particularly fluorine and bromine, can significantly influence the pharmacological properties of indole derivatives, making them valuable in drug discovery and development.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C8H5BrF2N\text{C}_8\text{H}_5\text{BrF}_2\text{N}

This structure includes:

  • A bromine atom at the 4-position.
  • Two fluorine atoms at the 5 and 7 positions.
  • An indole backbone which is known for its biological significance.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.8Cell cycle arrest

Antimicrobial Activity

Another significant aspect of this compound is its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases: The compound has been shown to inhibit specific kinases involved in cancer progression.
  • Halogen Bonding: The presence of bromine and fluorine allows for unique halogen bonding interactions, enhancing binding affinity to target proteins.

Case Studies

  • Anticancer Study: In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, supporting its role as a potential anticancer agent .
  • Antimicrobial Evaluation: A comprehensive evaluation was conducted to assess the antimicrobial activity against clinical isolates. The findings revealed that the compound exhibited significant antibacterial effects, making it a candidate for further development as an antimicrobial agent .

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